Superior Enantioselectivity in Rh-Catalyzed Hydrogenation: (R,R)-Ph-BPE Outperforms BINAP, DuPhos, and Other Privileged Ligands
In a direct head-to-head comparison of eleven chiral ligands under identical Rh-catalyzed asymmetric hydrogenation conditions, (R,R)-Ph-BPE delivered the highest absolute enantiomeric excess (ee) of -86% ee for substrate 1b. This performance significantly exceeded that of (S)-BINAP (10% ee), (R,R)-iPr-DuPhos (3% ee), and (R,S)-Cy-JosiPhos (14% ee), demonstrating that the specific stereochemical environment provided by (R,R)-Ph-BPE is not replicated by other widely used ligands [1].
| Evidence Dimension | Enantiomeric Excess (ee, %) |
|---|---|
| Target Compound Data | (R,R)-Ph-BPE: -86% ee (absolute value) |
| Comparator Or Baseline | (S)-BINAP: 10% ee; (R,R)-iPr-DuPhos: 3% ee; (R)-BIPHEP: -30% ee; (R,S)-Cy-JosiPhos: 14% ee; (S)-SegPhos: 17% ee; (S,S)-f-Binaphane: 61% ee; (2S,4S)-BDPP: 59% ee; (R,R)-QuinoxP*: 97% ee; (Rc,Sp)-DuanPhos: 98% ee |
| Quantified Difference | Δ86% absolute vs. BINAP (10% ee); Δ83% vs. iPr-DuPhos (3% ee); Δ56% vs. BIPHEP (-30% ee) |
| Conditions | Rh(NBD)2BF4 (1.0 mol%), ligand (1.05 mol%), substrate 1b (0.1 mmol), THF, 50 °C, 15 h; conversion >99% for all entries |
Why This Matters
For procurement, this data shows that selecting (R,R)-Ph-BPE over generic alternatives can directly translate to a >80% improvement in enantiomeric purity, reducing or eliminating costly downstream purification steps.
- [1] Zhao, Y., et al. (2021). Condition optimization for catalytic asymmetric hydrogenation of 1a. PMC Table 1. View Source
